rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3

Description

Core Structural Features of rac N-Desmethyl Venlafaxine-d3

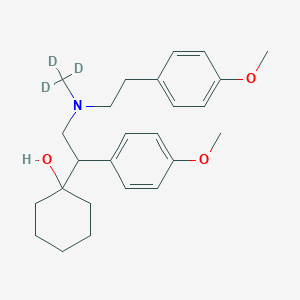

The fundamental molecular architecture of rac N-Desmethyl Venlafaxine-d3 centers around a cyclohexanol ring system coupled with a methoxyphenyl substituent, creating a distinctive structural framework characteristic of venlafaxine-derived compounds. The compound maintains the essential molecular formula C16H22D3NO2, with a calculated molecular weight of 266.39 grams per mole, reflecting the incorporation of three deuterium atoms into the basic norvenlafaxine structure. The core structural element consists of a 1-hydroxycyclohexyl group attached to a 4-methoxyphenyl ring through an ethylamine linker, establishing the fundamental pharmacophore typical of this class of compounds.

The aromatic methoxyphenyl component contributes significantly to the overall molecular stability and provides specific binding characteristics essential for the compound's analytical applications. The cyclohexanol moiety introduces conformational flexibility while maintaining structural rigidity sufficient for reliable analytical performance. The presence of the secondary amino group creates opportunities for hydrogen bonding interactions and influences the compound's solubility characteristics in various analytical matrices.

The molecular complexity is further enhanced by the presence of multiple functional groups that each contribute distinct chemical properties to the overall structure. The methoxy substituent on the aromatic ring provides electron-donating characteristics that influence the compound's electronic distribution and reactivity patterns. The hydroxyl group on the cyclohexyl ring contributes polar characteristics essential for maintaining appropriate analytical behavior in chromatographic systems.

Isotopic Labeling: Deuterium Substitution Patterns and Molecular Weight Implications

The deuterium labeling pattern in rac N-Desmethyl Venlafaxine-d3 involves the strategic replacement of three hydrogen atoms with deuterium isotopes, specifically targeting the methyl group attached to the nitrogen atom to create a trideuteriomethylamino substitution. This isotopic modification results in a precise molecular weight increase of approximately 3.019 atomic mass units compared to the unlabeled compound, creating a distinct mass spectral signature essential for analytical applications. The deuterium substitution pattern follows the systematic nomenclature indicating d3 labeling, representing the incorporation of three deuterium atoms in specific positions within the molecular structure.

The isotopic labeling strategy employed in this compound demonstrates sophisticated understanding of metabolic pathways and analytical requirements. The deuterium atoms are positioned to minimize potential isotope effects while maximizing analytical utility in mass spectrometric applications. The trideuteriomethyl group creates a stable isotopic signature that remains intact during typical analytical procedures and provides reliable internal standard capabilities for quantitative analysis.

Table 1: Isotopic Composition and Mass Spectral Characteristics

| Parameter | Unlabeled Compound | Deuterated Compound (d3) |

|---|---|---|

| Molecular Formula | C16H25NO2 | C16H22D3NO2 |

| Molecular Weight | 263.37 g/mol | 266.39 g/mol |

| Mass Shift | - | +3.02 amu |

| Deuterium Positions | - | N-methyl group |

| Isotopic Purity | - | >95% (HPLC) |

The deuterium substitution creates measurable kinetic isotope effects that can influence metabolic stability and analytical behavior. These effects are generally minimal for the chosen substitution pattern but contribute to the enhanced analytical utility of the compound by providing distinct chromatographic and mass spectrometric behavior compared to the unlabeled analog. The strategic placement of deuterium atoms ensures that the fundamental chemical properties remain largely unchanged while providing the analytical advantages of isotopic labeling.

Stereochemical Considerations: Racemic Mixture and Chiral Center Dynamics

The racemic nature of rac N-Desmethyl Venlafaxine-d3 reflects the presence of a single chiral center located at the carbon atom bearing the 4-methoxyphenyl and methylamino substituents, resulting in the existence of two enantiomeric forms designated as R and S configurations. The compound is supplied as an equimolar mixture of both enantiomers, creating a racemic composition that mirrors the stereochemical complexity observed in the parent venlafaxine compound and its metabolites. This stereochemical arrangement has significant implications for analytical method development and metabolite identification studies where enantiomeric discrimination may be required.

The chiral center dynamics influence the compound's behavior in various analytical environments, particularly in systems employing chiral separation techniques. The two enantiomers exhibit identical mass spectral characteristics but may display different chromatographic behavior when analyzed using chiral stationary phases. The racemic mixture composition requires careful consideration during analytical method validation to ensure that both enantiomers are adequately represented in calibration standards and quality control materials.

Table 2: Stereochemical Properties and Enantiomeric Characteristics

| Stereochemical Feature | Description | Analytical Implication |

|---|---|---|

| Chiral Centers | 1 | Two enantiomeric forms |

| Configuration | R and S | Equal molar ratio |

| Optical Activity | Racemic mixture | No net rotation |

| Separation Potential | Chiral stationary phases | Enantiomeric resolution possible |

| Metabolic Behavior | Stereoselective | Different enzymatic interactions |

The stereochemical complexity extends to considerations of metabolic pathway specificity, where different enantiomers may exhibit varying susceptibility to enzymatic transformation. Research indicates that cytochrome P450 enzymes, particularly CYP2D6, demonstrate stereoselectivity in the metabolism of venlafaxine and its derivatives. This stereoselective metabolism creates analytical challenges that require sophisticated method development approaches to ensure accurate quantification of both enantiomeric forms.

IUPAC Nomenclature and Systematic Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for rac N-Desmethyl Venlafaxine-d3 follows established conventions for deuterated pharmaceutical compounds, resulting in the designation 1-[1-(4-methoxyphenyl)-2-(trideuteriomethylamino)ethyl]cyclohexan-1-ol. This systematic name reflects the complete structural description including the specific deuterium substitution pattern and stereochemical considerations inherent in the racemic mixture. The nomenclature system provides unambiguous identification of the compound's molecular architecture and isotopic composition essential for regulatory and analytical documentation.

The classification of this compound extends across multiple chemical databases and regulatory systems, with the Chemical Abstracts Service registry number 1189980-40-2 providing definitive identification within global chemical information systems. Additional systematic identifiers include the PubChem compound identifier 45038903 and various trade names and synonyms that facilitate cross-referencing across different analytical and commercial platforms.

Table 3: Systematic Nomenclature and Classification Identifiers

| Classification System | Identifier | Alternative Designations |

|---|---|---|

| IUPAC Name | 1-[1-(4-methoxyphenyl)-2-(trideuteriomethylamino)ethyl]cyclohexan-1-ol | Primary systematic name |

| CAS Registry | 1189980-40-2 | Chemical Abstracts Service |

| PubChem CID | 45038903 | Database identifier |

| Molecular Formula | C16H22D3NO2 | Including deuterium notation |

| Trade Designations | Norvenlafaxine-d3 | Commercial reference |

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl-(trideuteriomethyl)amino]ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO3/c1-26(18-15-20-7-11-22(28-2)12-8-20)19-24(25(27)16-5-4-6-17-25)21-9-13-23(29-3)14-10-21/h7-14,24,27H,4-6,15-19H2,1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLLEDVZZJHJST-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 involves multiple steps, starting from the appropriate precursors. The general synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenethylamine with a suitable cyclohexanone derivative to form an intermediate.

Deuteration: The intermediate is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This step is crucial for creating the deuterated analog.

Final Conversion: The deuterated intermediate undergoes further chemical reactions, including methylation and cyclization, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Impurity Profiling

One of the primary applications of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 is in impurity profiling during the production of Venlafaxine. Regulatory bodies such as the FDA have established guidelines that necessitate the identification and quantification of impurities in pharmaceutical products. This compound serves as a reference standard for these analyses, ensuring compliance with safety and efficacy standards in drug formulations .

Abbreviated New Drug Application (ANDA)

The compound is utilized in the ANDA filing process to the FDA. In this context, it assists manufacturers in demonstrating that their generic formulations are equivalent to branded drugs. The inclusion of this compound as a standard helps in validating the analytical methods used for testing the quality of generic versions of Venlafaxine .

Toxicity Studies

Toxicity studies are crucial for assessing the safety profile of new drug formulations. This compound is employed in these studies to evaluate potential adverse effects associated with the use of Venlafaxine and its metabolites. Its stable isotopic labeling allows for precise tracking and quantification in biological matrices .

Pharmacokinetic Studies

Pharmacokinetics involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. The deuterated form of Venlafaxine allows researchers to conduct more accurate pharmacokinetic modeling due to its distinct mass signature, which aids in differentiating it from non-labeled compounds during analysis .

Metabolite Identification

The compound plays a significant role in identifying metabolites of Venlafaxine through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). It helps researchers understand how Venlafaxine is processed within the body, which is essential for optimizing therapeutic regimens and minimizing side effects .

Case Study 1: Impurity Profiling

A study conducted by pharmaceutical researchers highlighted the use of this compound in impurity profiling for a new formulation of Venlafaxine. The study demonstrated that using this compound as a standard allowed for the accurate detection of impurities below regulatory thresholds, ensuring product safety .

Case Study 2: Pharmacokinetic Analysis

In another research project focused on pharmacokinetics, scientists utilized this compound to trace the metabolic pathways of Venlafaxine in human subjects. The results provided insights into how different factors affect drug metabolism, leading to better-informed dosing recommendations .

Mechanism of Action

The mechanism of action of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 involves its interaction with specific molecular targets. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), affecting the levels of these neurotransmitters in the brain. The deuterated nature of the compound allows for more precise tracking and analysis in research studies.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 and related compounds:

Key Observations:

Deuterium Labeling: The deuterated analogs (e.g., this compound) are isotopically heavier than their non-deuterated counterparts, aiding in mass spectrometry-based quantification .

Substituent Variations :

- The 4-methoxyphenethyl group in the target compound distinguishes it from Desvenlafaxine (O-desmethyl) and Venlafaxine N-oxide .

- The hydroxyl group in rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine alters polarity compared to the methoxy-substituted target compound .

Metabolic Relevance: Desvenlafaxine (O-Desmethylvenlafaxine) is the primary active metabolite of Venlafaxine, whereas N-desmethyl derivatives like rac N-Desmethyl Venlafaxine-d3 represent minor metabolic pathways or synthesis byproducts .

Analytical and Pharmacokinetic Comparisons

Retention Behavior:

While direct retention data for this compound is unavailable, related impurities exhibit distinct chromatographic profiles (Table 2, ):

- Didesmethyl desvenlafaxine : Retention time (RT) = 0.91 .

- Desvenlafaxine related compound A : RT = 1.46 .

- Venlafaxine : RT = 1.55 .

Deuterated analogs typically show marginally shorter RTs due to isotopic effects, though this requires validation via high-resolution LC-MS .

Pharmacological Activity:

- Desvenlafaxine: Potent SNRI activity (IC50 for serotonin = 40 nM; norepinephrine = 558 nM) .

- This compound: No reported pharmacological activity; used solely for analytical purposes .

Role in Pharmaceutical Analysis

- Deuterated Standards : Essential for quantifying trace impurities in Venlafaxine formulations via LC-MS/MS, ensuring compliance with regulatory limits (e.g., total impurities ≤ 0.50% ).

- Structural Elucidation: NMR and UV data (as in ) confirm the identity of non-deuterated analogs, while deuterated variants require adjusted spectral interpretations .

Biological Activity

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 is a labeled metabolite of Venlafaxine, a well-known antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is primarily used in pharmacological studies for impurity profiling and as a reference standard in drug formulation. Its biological activity is significant in understanding the pharmacodynamics and pharmacokinetics of Venlafaxine and its derivatives.

- Molecular Formula : C16H22D3NO2

- Molecular Weight : 266.39 g/mol

- CAS Number : 1346601-14-6

The primary mechanism of action for this compound involves the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine. This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The presence of the methoxy group is believed to influence its binding affinity to serotonin receptors.

Biological Activity

- Serotonin and Norepinephrine Reuptake Inhibition : Studies indicate that this compound demonstrates significant inhibition of serotonin and norepinephrine reuptake, contributing to its antidepressant effects. This is crucial for its role in treating major depressive disorder (MDD) and anxiety disorders.

-

Affinity for Receptors :

- 5-HT Receptors : The compound exhibits binding affinity for various serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation.

- Norepinephrine Transporter (NET) : It also shows strong interaction with NET, further enhancing norepinephrine levels in the brain.

- Neurotransmitter Release Modulation : Research indicates that this compound can modulate the release of dopamine, serotonin, and norepinephrine in vitro, which is essential for its therapeutic effects.

Case Studies

- Clinical Efficacy : In a study involving patients with MDD, administration of Venlafaxine led to significant improvements in depressive symptoms compared to placebo groups. The metabolite this compound was highlighted as a critical component contributing to this efficacy due to its active role in neurotransmitter modulation.

- Toxicity Studies : Toxicity assessments have shown that while venlafaxine and its metabolites are generally well-tolerated, high doses may lead to increased side effects such as hypertension and gastrointestinal disturbances. These findings underscore the importance of careful dosing in clinical settings.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H22D3NO2 |

| Molecular Weight | 266.39 g/mol |

| CAS Number | 1346601-14-6 |

| Purity | >95% (HPLC) |

| Primary Use | Antidepressant impurity profiling |

| Biological Activity | Observations |

|---|---|

| Serotonin Reuptake Inhibition | Significant inhibition |

| Norepinephrine Reuptake | Strong interaction |

| Dopamine Modulation | Enhanced release |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3, and how do experimental conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step processes, including etherification, chlorination, and amination reactions. For example, a validated route for analogous compounds (e.g., O-desmethylvenlafaxine) employs BH3/THF reduction and hydrogenolysis with Pd/C to achieve deprotection and yield the final product . Reaction parameters such as temperature (e.g., 0–6°C for sensitive intermediates) and catalyst choice (e.g., Raney Nickel for cyano reduction) significantly impact purity and yield .

Q. What analytical techniques are recommended for structural characterization of this compound and its intermediates?

- Methodological Answer : Use a combination of <sup>1</sup>H-NMR, IR, and mass spectrometry (MS) to confirm stereochemistry and functional groups. For example, <sup>1</sup>H-NMR can resolve cyclohexanol ring protons (δ 1.2–2.1 ppm) and aromatic protons (δ 6.7–7.2 ppm), while IR identifies hydroxyl (3200–3600 cm<sup>−1</sup>) and tertiary amine stretches (1200–1350 cm<sup>−1</sup>) . Elemental analysis (EA) further validates molecular composition .

Q. How can HPLC methods be optimized to quantify impurities in this compound?

- Methodological Answer : Follow USP guidelines for Venlafaxine analogs, using reversed-phase C18 columns with mobile phases like phosphate buffer (pH 3.0) and acetonitrile (70:30). Detect impurities at 225 nm, ensuring resolution ≥2.0 between peaks. Calculate impurity percentages using the formula: (Area of Impurity / Total Peak Area) × 100 .

Advanced Research Questions

Q. How do computational tools like COMSOL Multiphysics aid in modeling the reaction kinetics of deuterated Venlafaxine derivatives?

- Methodological Answer : AI-driven simulations enable virtual screening of reaction parameters (e.g., solvent polarity, catalyst loading) to predict kinetic outcomes. For example, COMSOL can model hydrogenation steps to optimize deuterium incorporation (e.g., ensuring >98% isotopic purity) by simulating mass transfer and activation energy barriers .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for stereoisomers of this compound?

- Methodological Answer : Apply 2D-NMR techniques (COSY, NOESY) to distinguish diastereomers. For example, NOESY cross-peaks between the cyclohexanol hydroxyl and 4-methoxyphenyl group confirm spatial proximity, resolving ambiguities in splitting patterns observed in <sup>1</sup>H-NMR .

Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing byproduct formation?

- Methodological Answer : Use a 3<sup>2</sup> factorial design to test variables like temperature (X1: 25–50°C) and catalyst concentration (X2: 0.5–2.0 mol%). Analyze responses (yield, purity) via regression models to identify optimal conditions. For example, orthogonal arrays reduce experimental runs by 50% while maintaining statistical significance .

Q. What protocols ensure safe handling of intermediates with undefined toxicity profiles (e.g., 4-methoxyphenethyl derivatives)?

- Methodological Answer : Adopt USP safety guidelines for structurally related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.